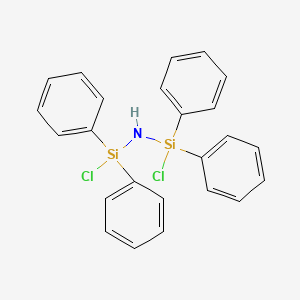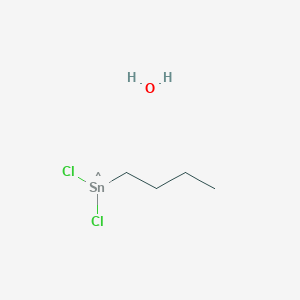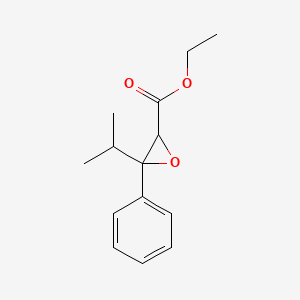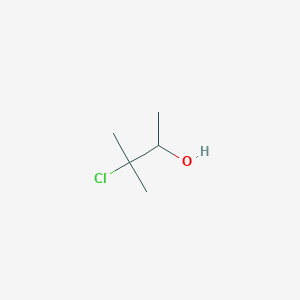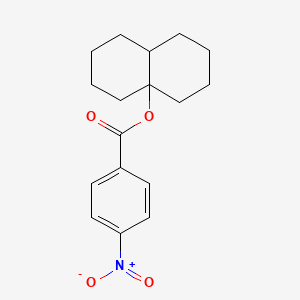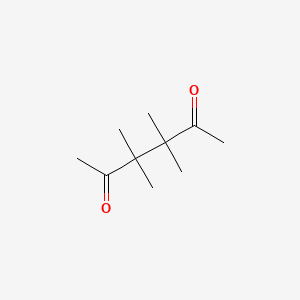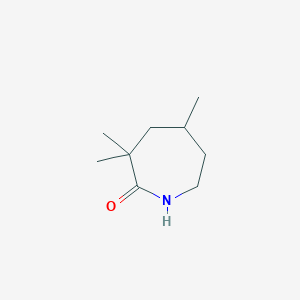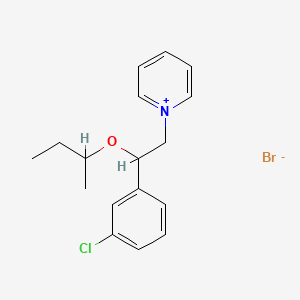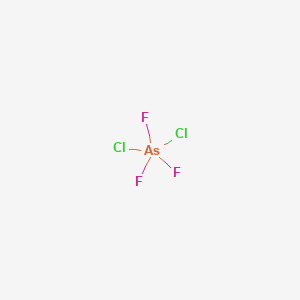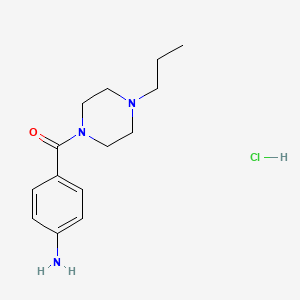
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group and a propylpiperazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride typically involves the reaction of 4-aminophenyl with 4-propylpiperazine under specific conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and nickel as a catalyst. The reaction is carried out at room temperature for about 20 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel, and various solvents like THF. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-aminophenyl)phenylmethanone: This compound has a similar aminophenyl group but lacks the propylpiperazinyl group.
(4-aminophenyl)(cyclopropyl)methanone: This compound includes a cyclopropyl group instead of a propylpiperazinyl group.
Uniqueness
The uniqueness of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride lies in its specific combination of functional groups. This combination allows for unique interactions and applications that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
21312-45-8 |
|---|---|
Molekularformel |
C14H22ClN3O |
Molekulargewicht |
283.80 g/mol |
IUPAC-Name |
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12;/h3-6H,2,7-11,15H2,1H3;1H |
InChI-Schlüssel |
OELIAAKPBHJIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


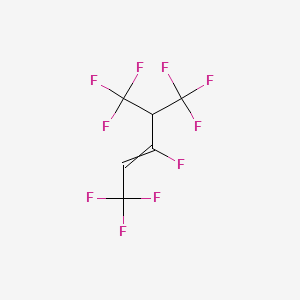
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
